molecular formula C20H15BrN6O2 B12786246 Etravirine N-oxide CAS No. 907180-19-2

Etravirine N-oxide

Cat. No.: B12786246
CAS No.: 907180-19-2
M. Wt: 451.3 g/mol
InChI Key: NDULSWJXEASVJW-UHFFFAOYSA-N
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Description

Etravirine N-oxide is a derivative of etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections . This compound retains the core structure of etravirine but includes an additional oxygen atom, which may alter its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of etravirine N-oxide typically involves the oxidation of etravirine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as continuous flow reactors and microwave-assisted synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Etravirine N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher-order oxides.

    Reduction: Reduction reactions can revert this compound back to etravirine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Higher-order oxides of etravirine.

    Reduction: Etravirine.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

Etravirine N-oxide has several scientific research applications:

Mechanism of Action

Etravirine N-oxide exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. It binds directly to the enzyme, blocking its DNA-dependent and RNA-dependent polymerase activity . This prevents the replication of the virus and reduces the viral load in infected individuals. The additional oxygen atom in this compound may enhance its binding affinity and inhibitory potency.

Comparison with Similar Compounds

Similar Compounds

    Etravirine: The parent compound, a second-generation NNRTI.

    Efavirenz: A first-generation NNRTI with a different resistance profile.

    Nevirapine: Another first-generation NNRTI used in combination therapy.

Uniqueness

Etravirine N-oxide is unique due to its modified structure, which may confer enhanced antiviral activity and resistance to mutations. Unlike first-generation NNRTIs, it retains activity against HIV-1 strains resistant to other NNRTIs .

Properties

CAS No.

907180-19-2

Molecular Formula

C20H15BrN6O2

Molecular Weight

451.3 g/mol

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanophenyl)imino-1-hydroxypyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile

InChI

InChI=1S/C20H15BrN6O2/c1-11-7-14(10-23)8-12(2)17(11)29-19-16(21)18(24)27(28)20(26-19)25-15-5-3-13(9-22)4-6-15/h3-8,28H,24H2,1-2H3

InChI Key

NDULSWJXEASVJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC3=CC=C(C=C3)C#N)N(C(=C2Br)N)O)C)C#N

Origin of Product

United States

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